Benzyl-PEG10-alcohol
Overview
Description
Benzyl-PEG10-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system within cells . This compound plays a crucial role in connecting two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating selective protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG10-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. The process may include steps such as esterification, etherification, or other organic reactions to introduce the PEG chain onto the benzyl alcohol molecule . Specific reaction conditions, such as temperature, catalysts, and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and scalability. Key steps include the purification of intermediates and final products using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG10-alcohol undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to an alcohol.
Substitution: Replacement of functional groups on the benzyl or PEG moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
The major products formed from these reactions include benzyl-PEG10-ketone (oxidation product), this compound (reduction product), and various substituted derivatives depending on the specific substitution reactions .
Scientific Research Applications
Benzyl-PEG10-alcohol is widely used in scientific research, particularly in the development of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
Mechanism of Action
Benzyl-PEG10-alcohol functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:
Binding: The PROTAC molecule binds to both the target protein and an E3 ubiquitin ligase.
Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to the selective removal of the target protein.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG4-alcohol
- Benzyl-PEG6-alcohol
- Benzyl-PEG8-alcohol
Uniqueness
Benzyl-PEG10-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility in various solvents. This makes it particularly suitable for synthesizing PROTACs with specific spatial requirements and enhances its ability to facilitate selective protein degradation .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O11/c28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-4-2-1-3-5-27/h1-5,28H,6-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVOUPLWGFLDGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732310 | |
Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908258-44-6 | |
Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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